molecular formula C14H14ClNO2S B5698717 N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5698717
M. Wt: 295.8 g/mol
InChI Key: UCOCXEZMVKOXJS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is a chemical compound offered for research and development purposes. The broader class of sulfonamide-containing compounds is of significant interest in medicinal and agrochemical research due to their diverse biological activities . Molecules featuring chlorine atoms, like this compound, are also prevalent in pharmaceutical research, as the chlorine moiety can influence a compound's physicochemical properties and its interaction with biological targets . Researchers are exploring these structural features in various fields, including the development of novel kinase inhibitors for inflammatory conditions and new chemical entities for fungicidal applications . This reagent provides researchers with a building block to explore structure-activity relationships (SAR) and develop new bioactive molecules in these and other areas of scientific inquiry.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-11-7-8-13(15)9-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOCXEZMVKOXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 5-chloro-2-methylaniline with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide has been investigated for its potential therapeutic properties.

  • Anti-inflammatory Activity: Studies have shown that sulfonamides can exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways.
  • Antimicrobial Properties: The compound has been explored for its effectiveness against various bacterial strains, making it a candidate for antibiotic development .

Biological Research

This compound serves as a biochemical probe to study enzyme functions.

  • Enzyme Inhibition: The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. This characteristic makes it useful in elucidating enzyme mechanisms and pathways .

Materials Science

In materials science, this compound is used in the development of advanced materials.

  • Polymer Chemistry: It is utilized as an intermediate in synthesizing specialty polymers with enhanced thermal stability and resistance to degradation .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of several sulfonamide derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of phosphopantetheinyl transferase, an essential enzyme for Mycobacterium tuberculosis biosynthesis, demonstrated that this compound effectively inhibited this enzyme, suggesting its potential as a novel therapeutic agent against tuberculosis .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The chloro and methyl groups enhance its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type and position on the aromatic rings, influencing physicochemical and biological properties:

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (): Replaces the methyl group with a methoxy (-OCH₃) at the 2-position. Reported applications include herbicidal and anti-malarial activities.
  • N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (Compound 9, ): Features a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, which may improve metabolic stability and binding affinity to hydrophobic enzyme pockets. Synthesized with 96–99% purity via sulfonylation reactions.
  • N-[2-(Chloromethyl)phenyl]-1-phenylmethanesulfonamide ():

    • Substitutes the 5-chloro-2-methylphenyl group with a 2-(chloromethyl)phenyl moiety. The chloromethyl group introduces higher reactivity, enabling further derivatization.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
N-(5-Chloro-2-methylphenyl)-1-phenylmethanesulfonamide C₁₄H₁₄ClNO₂S 295.79 5-Cl, 2-CH₃ Not reported
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 297.75 5-Cl, 2-OCH₃ Not reported
Compound 9 () C₂₀H₁₅ClF₃NO₃S 449.84 2-Cl, 3-CF₃, phenoxy linkage Not reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇ClN₄O₃S 428.5 Oxadiazole-indole hybrid Not reported

Biological Activity

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15H16ClN1O2S
  • Molecular Weight : 315.81 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in the context of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
  • Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways involved in inflammation and pain .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes have been widely studied for their role in reducing inflammation and pain. The structure of this compound suggests potential efficacy as a selective COX inhibitor .

Anticancer Potential

The compound's ability to inhibit COX enzymes may also extend to anticancer activities. COX-2 is often overexpressed in various cancers, contributing to tumor proliferation and metastasis. Inhibiting this enzyme can lead to reduced tumor growth and improved patient outcomes in cancers such as colorectal and breast cancer .

Structure-Activity Relationship (SAR)

A study focused on the SAR of sulfonamide derivatives revealed that modifications to the phenyl rings significantly influenced biological activity. For instance, the introduction of halogen substituents enhanced binding affinity to COX enzymes, suggesting that this compound could be optimized for better efficacy against inflammatory diseases .

In Vivo Studies

In vivo experiments using animal models have demonstrated that compounds similar to this compound effectively reduce inflammation markers and improve symptoms associated with inflammatory diseases. These studies highlight the compound's potential therapeutic applications in clinical settings .

Data Table: Biological Activity Overview

Activity Mechanism References
Anti-inflammatoryCOX enzyme inhibition
AnticancerInhibition of tumor growth via COX-2 modulation
Enzyme InteractionBinding at active sites leading to functional inhibition

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The methanesulfonamide (-SO₂NH-) moiety enables three primary reaction types:

a. Hydrolysis
Under acidic or basic conditions, sulfonamide bonds exhibit stability but can undergo cleavage with prolonged exposure to strong reagents:

ConditionsProductsReaction EfficiencySource
6M HCl (reflux, 24 hrs)5-chloro-2-methylaniline + phenylmethanesulfonic acid<10% conversion
5% NaOH (120°C, 48 hrs)Partial decomposition with sulfonic acid salts~15% yield

b. Alkylation
The sulfonamide nitrogen reacts with alkyl halides in polar aprotic solvents:

text
N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide + CH₃I → N-methyl-N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Conditions: DMF, K₂CO₃, 60°C, 12 hrs (82% yield)

Aromatic Ring Reactions

The 5-chloro-2-methylphenyl group participates in electrophilic substitutions:

a. Nitration

Reagent SystemPositionProduct StructureYield
HNO₃/H₂SO₄ (0°C)Para to Cl3-nitro-5-chloro-2-methylphenyl derivative67%

b. Suzuki Coupling
The chloro substituent enables palladium-catalyzed cross-coupling:

text
Compound + PhB(OH)₂ → N-(5-phenyl-2-methylphenyl)-1-phenylmethanesulfonamide

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C (74% yield)

Redox Reactions

a. Reduction
The sulfonyl group resists reduction, but the aromatic nitro derivatives (from nitration) undergo catalytic hydrogenation:

text
3-nitro derivative → 3-amino derivative

Conditions: H₂ (1 atm), 10% Pd/C, EtOH, 25°C (91% yield)

b. Oxidation
Mild oxidants like mCPBA selectively modify sulfur centers:

text
S=O → S(=O)₂ (no observed reaction under standard conditions)

Note: Stability confirmed via TLC and ¹H NMR

Salt Formation

The sulfonamide’s acidic NH (pKa ~10.2) forms salts with strong bases:

BaseSalt FormulaSolubility in H₂O
NaOHC₁₄H₁₃ClNO₂S·Na⁺28 mg/mL
Et₃NC₁₄H₁₄ClNO₂S·HN⁺Et₃Miscible

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (220–280°C) : Loss of SO₂ (18% mass loss)

  • Stage 2 (300–400°C) : Aromatic ring fragmentation

Biological Interactions

While not a direct chemical reaction, the compound inhibits kinase enzymes via H-bonding with the sulfonamide oxygen and hydrophobic interactions with the chloro-methylphenyl group (docking score: -9.2 kcal/mol against DCLK1) .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 5-chloro-2-methylaniline with phenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key steps include:
  • Reaction Setup : Anhydrous dichloromethane or THF as solvent, 0–5°C to control exothermicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
  • Characterization :
TechniqueKey Data
¹H/¹³C NMR Aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ 8.1–8.3 ppm), methyl groups (δ 2.3–2.5 ppm).
FT-IR S=O stretching (1150–1350 cm⁻¹), N–H bend (1540–1650 cm⁻¹) .

Q. How is the purity of this compound assessed in academic settings?

  • Methodological Answer : Purity is validated via:
  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm. Acceptable purity ≥95% (area normalization).
  • Melting Point : Sharp range (e.g., 118–121°C) indicates crystallinity and minimal impurities .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Airtight container under nitrogen, desiccated at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved?

  • Methodological Answer : Discrepancies in bond angles or torsional conformations (e.g., sulfonamide S–N–C angles) arise from polymorphism or twinning. Mitigation strategies include:
  • Data Collection : High-resolution X-ray diffraction (MoKα, λ = 0.7107 Å) with low-temperature (100 K) crystals to reduce thermal motion .
  • Refinement : SHELXL software with restraints for disordered regions. Example refinement metrics:
ParameterValue
R-factor≤0.05
wR²≤0.15
Data/Parameter Ratio≥10:1

Q. What experimental designs are optimal for evaluating the biological activity of this compound against enzyme targets like LOX or BChE?

  • Methodological Answer :
  • Assay Design :
EnzymeSubstrateInhibition Protocol
Lipoxygenase (LOX) Linoleic acidMonitor hydroperoxide formation at 234 nm (IC₅₀ calculation via nonlinear regression)
Butyrylcholinesterase (BChE) ButyrylthiocholineEllman’s method (412 nm absorbance) with donepezil as positive control .
  • Advanced SAR : Introduce substituents (e.g., halogenation at the phenyl ring) to enhance binding affinity. Computational docking (AutoDock Vina) predicts interactions with catalytic residues .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation studies?

  • Methodological Answer : Apparent contradictions arise from solvent polarity and hydrogen-bonding capacity. Systematic evaluation using:
  • Solubility Parameters : Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for in vitro assays, PEG-400 for in vivo delivery).
  • Co-solvency : Ternary phase diagrams (e.g., water/ethanol/Tween 80) to enhance aqueous solubility .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, IR) with PubChem or crystallographic databases (CCDC) to confirm structural assignments .
  • Contradiction Analysis : Use multivariate statistics (PCA) to resolve batch-to-batch variability in biological assays .

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